CPI-905

EZH2 PRC2 Inhibitor

CPI-905 is the essential parent compound for SAR studies, characterized by a defined IC50 of 39.5 nM against PRC2. Unlike high-potency clinical candidates, this reversible tool compound is optimized for dose-response windows and CETSA target engagement calibration in wild-type and Y641N mutant contexts. Procure this baseline reference for assay validation and comparative oncology research.

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
CAS No. 931078-17-0
Cat. No. B1669585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-905
CAS931078-17-0
SynonymsCPI-905;  CPI 905;  CPI905.
Molecular FormulaC18H20N2O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)OC)OCCO3)C
InChIInChI=1S/C18H20N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16-15(8-12)24-4-5-25-16/h6-8H,4-5,9H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyKMBHNILDGJPMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CPI-905 (CAS 931078-17-0) Procurement Guide for EZH2 Inhibitor Research


CPI-905 is a potent and selective EZH2 inhibitor with an IC50 of 39.5 nM against the PRC2 complex [1]. It is a small molecule designed to competitively bind the S-adenosyl-L-methionine (SAM) pocket of EZH2, thereby inhibiting histone H3 lysine 27 (H3K27) methylation, a key epigenetic driver in multiple cancers [1]. The compound has a molecular weight of 344.36 g/mol and the molecular formula C18H20N2O5 .

Why CPI-905 (CAS 931078-17-0) Is Not a Generic EZH2 Inhibitor Replacement


CPI-905 is not interchangeable with other EZH2 inhibitors like GSK126, Tazemetostat, or CPI-1205 due to fundamental differences in its chemical structure and resulting pharmacological profile. While many advanced clinical candidates exhibit high potency (IC50 < 20 nM), CPI-905 is uniquely characterized as a foundational tool compound with moderate potency (IC50 = 39.5 nM) [1]. It is explicitly documented as a 'weak inhibitor' that served as a critical starting point for the development of the more potent CPI-360 series [2]. Substituting CPI-905 with a more potent clinical candidate would invalidate experiments designed around its specific potency window, off-rate, and target engagement profile, which are optimized for studying the catalytic activity of wild-type and mutant EZH2 in specific cellular contexts [2].

Quantitative Differentiation of CPI-905 from Clinical-Stage EZH2 Inhibitors


Moderate Biochemical Potency Defines CPI-905 as a Tool for Dose-Response Studies

CPI-905 exhibits a biochemical IC50 of 39.5 nM against the EZH2-containing PRC2 complex [1]. This potency is approximately 4-fold lower than the clinical candidate GSK126 (IC50 = 9.9 nM) [2]. This difference in intrinsic biochemical activity makes CPI-905 a more suitable tool for assays requiring a wider dynamic range for dose-response, such as studying partial inhibition or synergistic effects, compared to more potent inhibitors which may saturate target engagement at lower concentrations.

EZH2 PRC2 Inhibitor Biochemical Assay

Foundational Weak Inhibitor: CPI-905's Role in Lead Optimization

In the primary research article describing the development of potent and selective EZH2 inhibitors, CPI-905 is explicitly designated as 'a weak inhibitor' [1]. This characterization is directly supported by the data showing that a hybrid series derived from CPI-905 led to the identification of CPI-360, an analog with significantly improved properties and an IC50 of 0.5 nM [2]. This represents a 79-fold increase in potency over the parent compound.

EZH2 Lead Optimization Structure-Activity Relationship Medicinal Chemistry

Pharmacological Selectivity: Differentiating from GSK126's Higher Target Affinity

While both CPI-905 and GSK126 are selective EZH2 inhibitors, their selectivity profiles differ in scale. GSK126 is reported to be over 1000-fold selective for EZH2 over 20 other human methyltransferases [1]. The selectivity of CPI-905 is described as 'selective' without a quantified fold-change, and its characterization as a 'weak inhibitor' implies a distinct interaction with the SAM-binding pocket compared to the highly optimized GSK126 [2]. This difference in target engagement and off-rate is critical for studies where a compound with a less optimized, more easily displaceable binding mode is required.

EZH2 Selectivity Epigenetics Methyltransferase

Defined Research Applications for CPI-905 (CAS 931078-17-0)


Lead Optimization and SAR Studies

CPI-905 serves as the essential baseline or 'parent' compound for structure-activity relationship (SAR) studies aimed at improving EZH2 inhibitor potency [1]. Its documented IC50 of 39.5 nM and characterization as a 'weak inhibitor' provide a quantitative reference point against which the activity of newly synthesized analogs can be directly compared [2]. This application is supported by the fact that the more potent CPI-360 series was explicitly developed from a hybrid of CPI-905 [1].

Dose-Response and Partial Inhibition Assays

Given its moderate biochemical potency (IC50 = 39.5 nM), CPI-905 is an ideal tool compound for establishing dose-response curves in cellular assays where a wide dynamic range of inhibition is required [1]. This contrasts with highly potent inhibitors like GSK126 (IC50 = 9.9 nM), which may fully inhibit EZH2 at lower concentrations and thus limit the ability to observe graded biological effects or synergistic interactions with other compounds [2].

Target Engagement Studies Using Thermal Shift Assays

The foundational work on the CPI series utilized CPI-905 to validate a cellular thermal shift assay (CETSA) for EZH2 target engagement [1]. This established methodology makes CPI-905 a proven reference compound for confirming direct binding of novel EZH2 inhibitors to their target in intact cells. Its reversible binding and specific potency profile are ideal for calibrating these assays and for use as a positive control [1].

Pharmacological Tool for Wild-Type and Mutant EZH2 Models

CPI-905 was developed in the context of studying non-Hodgkin's lymphoma models containing both wild-type and Y641N mutant EZH2 [1]. Its activity is relevant across these genetic backgrounds, making it a suitable tool for comparative studies on the differential effects of EZH2 inhibition in various cancer cell lines, particularly those where more potent clinical candidates may exhibit off-target or cytotoxic effects that obscure the specific biology of EZH2 catalytic inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.